Mao-B-IN-13 MAO-B Inhibitory Potency: IC₅₀ Comparison with Rasagiline and Series Analogs
MAO-B-IN-13 (compound 12a) inhibits hMAO-B with an IC₅₀ of 0.01 μM (10 nM), demonstrating potency superior to the reference drug rasagiline (IC₅₀ = 0.0437 μM) and substantially greater than iproniazid (IC₅₀ = 4.32 μM) under identical recombinant human enzyme assay conditions [1]. Within the pyridoxine-resveratrol series, MAO-B-IN-13 matches the potency of compound 12g (IC₅₀ = 0.01 μM) and exceeds compound 12l (IC₅₀ = 0.02 μM) [1].
| Evidence Dimension | hMAO-B inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.01 μM (10 nM) |
| Comparator Or Baseline | Rasagiline: 0.0437 μM; Iproniazid: 4.32 μM; Compound 12l: 0.02 μM |
| Quantified Difference | 4.4-fold more potent than rasagiline; 432-fold more potent than iproniazid; 2-fold more potent than compound 12l |
| Conditions | Recombinant human MAO-B enzyme assay, n=3 independent experiments performed in triplicate |
Why This Matters
This potency advantage relative to the clinically approved irreversible inhibitor rasagiline provides a validated benchmark for researchers evaluating compound efficacy in preclinical Parkinson's disease models.
- [1] Li W, Yang X, Song Q, Cao Z, Shi Y, Deng Y, Zhang L. Pyridoxine-resveratrol hybrids as novel inhibitors of MAO-B with antioxidant and neuroprotective activities for the treatment of Parkinson's disease. Bioorg Chem. 2020;97:103707. View Source
